(1-propyl-1H-pyrrol-3-yl)methanamine
Description
Chemical Identity and Nomenclature
This compound represents a sophisticated example of functionalized pyrrole chemistry, characterized by its unique combination of alkyl substitution and methanamine functionality. The compound possesses the molecular formula C8H14N2, indicating the presence of two nitrogen atoms within its structure, which distinguishes it from simple pyrrole derivatives. The systematic nomenclature reflects the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically designating the propyl group attachment at the nitrogen position of the pyrrole ring and the methanamine substitution at the 3-position of the heterocyclic core.
The structural representation through Simplified Molecular Input Line Entry System notation (CCCN1C=CC(=C1)CN) provides a clear indication of the compound's connectivity pattern, showing the propyl chain attached to the pyrrole nitrogen and the methanamine group positioned at the 3-carbon of the heterocyclic ring. This particular arrangement creates a bifunctional molecule that contains both the aromatic pyrrole system and an aliphatic amine functionality. The International Chemical Identifier (InChI=1S/C8H14N2/c1-2-4-10-5-3-8(6-9)7-10/h3,5,7H,2,4,6,9H2,1H3) further confirms the structural connectivity and stereochemical arrangement. The compound's unique identifier within chemical databases facilitates precise referencing and distinguishes it from related pyrrole derivatives that may possess similar molecular formulas but different substitution patterns.
| Property | Value |
|---|---|
| Molecular Formula | C8H14N2 |
| SMILES Notation | CCCN1C=CC(=C1)CN |
| InChI | InChI=1S/C8H14N2/c1-2-4-10-5-3-8(6-9)7-10/h3,5,7H,2,4,6,9H2,1H3 |
| InChI Key | ZNKPVILXADENLY-UHFFFAOYSA-N |
| Alternative Name | (1-propylpyrrol-3-yl)methanamine |
Historical Context and Discovery
The development of this compound emerges from a rich historical foundation of pyrrole chemistry that spans more than 140 years of scientific investigation. The pyrrole ring system was first synthesized by Buchner in 1889, who discovered it through the decarboxylation of 3,4,5-tricarboxylic acid with pyrrole. This foundational work established the basic understanding of pyrrole structure and reactivity that would eventually enable the synthesis of complex derivatives like this compound.
Ludwig Knorr's pioneering contributions to pyrrole chemistry, beginning in 1883 with his synthesis of pyrazole derivatives, laid crucial groundwork for understanding nitrogen-containing heterocycles. Knorr's development of the Paal-Knorr synthesis in 1884, created in collaboration with Carl Paal, provided one of the first systematic approaches to pyrrole ring formation from 1,4-diketones. This methodology established fundamental principles for pyrrole synthesis that continue to influence modern synthetic strategies for compounds such as this compound. The historical significance of Knorr's work extends beyond basic pyrrole synthesis, as his investigations into the formation of carbon-nitrogen rings through the action of amine and hydrazine bases on acetoacetate derivatives provided essential insights into heterocyclic reactivity patterns.
The evolution of pyrrole synthesis methods throughout the twentieth century created the synthetic foundation necessary for accessing complex derivatives like this compound. Classical methods such as the Paal-Knorr synthesis, which utilizes 1,4-diketones with primary amines, and the Knorr pyrrole synthesis, involving α-amino ketones and β-diketones or β-keto esters, established the basic synthetic approaches to pyrrole ring construction. More recent developments in pyrrole chemistry have focused on selective functionalization strategies that enable the introduction of specific substituents at desired positions. Contemporary synthetic approaches to pyrrole derivatives often employ metal-free organocatalytic conditions, as demonstrated in recent research on α-(3-pyrrolyl)methanamine synthesis. These modern methodologies provide the precision necessary for accessing compounds like this compound with specific substitution patterns and functional group arrangements.
Significance in Heterocyclic Chemistry
This compound occupies a significant position within heterocyclic chemistry due to its representation of advanced pyrrole functionalization strategies and its potential applications in medicinal chemistry research. The compound exemplifies the sophisticated synthetic approaches now available for creating complex nitrogen-containing heterocycles that combine aromatic and aliphatic amine functionalities within a single molecular framework. Pyrrole derivatives have demonstrated extensive biological activity profiles, including antitumor, antibacterial, antifungal, hypoglycemic, antidepressant, analgesic, anti-inflammatory, anti-cancer, and enzyme inhibitory activities. The incorporation of methanamine functionality at the 3-position of the pyrrole ring creates unique opportunities for biological interaction that distinguish this compound from simpler pyrrole derivatives.
The structural features of this compound reflect important principles in heterocyclic design that have emerged from decades of research into nitrogen-containing ring systems. Pyrrole-based compounds are fundamental components of numerous biologically important molecules, including porphyrins found in hemoglobin and chlorophyll, which demonstrates the inherent biological relevance of the pyrrole scaffold. The presence of the methanamine substituent creates additional opportunities for hydrogen bonding and electrostatic interactions that may enhance biological activity or enable specific molecular recognition events. This bifunctional design approach represents a sophisticated strategy in medicinal chemistry where multiple pharmacophoric elements are combined within a single heterocyclic framework.
The significance of this compound extends beyond its individual properties to encompass its role as a representative example of modern heterocyclic synthesis capabilities. Contemporary research in pyrrole chemistry has demonstrated the feasibility of accessing α-(3-pyrrolyl)methanamines through enantioselective synthesis under metal-free conditions, indicating the continued development of synthetic methodologies for accessing such specialized structures. The compound's structural complexity, combining N-alkylation with position-specific methanamine substitution, reflects the current state of synthetic organic chemistry where precise functional group placement can be achieved through carefully designed reaction sequences. This level of synthetic sophistication enables the exploration of structure-activity relationships in biological systems and facilitates the development of compounds with tailored properties for specific applications.
| Structural Feature | Chemical Significance |
|---|---|
| Pyrrole Ring | Aromatic stability with electron-rich character |
| N-Propyl Substitution | Modulated basicity and lipophilicity |
| 3-Position Methanamine | Primary amine reactivity and hydrogen bonding capability |
| Bifunctional Design | Dual pharmacophoric elements in single framework |
Properties
IUPAC Name |
(1-propylpyrrol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-2-4-10-5-3-8(6-9)7-10/h3,5,7H,2,4,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKPVILXADENLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrole Ring Construction
The pyrrole nucleus can be synthesized by several classical and modern methods, each with advantages depending on the desired substitution pattern and functional groups.
Knoevenagel Condensation Followed by Cyclization:
This approach involves condensation of appropriate aldehydes or ketones with active methylene compounds to form intermediates that cyclize to pyrroles. For example, Roth and Eger’s method uses aminopyrroles converted to formimidates, then cyclized with amines in methanol to yield pyrrole derivatives.Stetter Reaction for 1,4-Diones:
Aromatic aldehydes react with methyl vinyl ketone under Stetter reaction conditions to form 1,4-diones, which are key intermediates for pyrrole synthesis.Multicomponent Reactions (MCRs):
Recent advances employ MCRs where amines, nitroolefins, and 1,3-dicarbonyl compounds react in a single step under catalytic conditions (e.g., CoFe2O4@SiO2-DABCO-Sb catalyst) to produce functionalized pyrroles with high atom economy and efficiency.
Functionalization at the 3-Position: Introduction of the Methanamine Group
The methanamine substituent at the 3-position of the pyrrole ring is commonly introduced via formylation followed by reductive amination :
Vilsmeier-Haack Formylation:
The pyrrole ring is formylated at the 3-position using the Vilsmeier reagent (prepared from dimethylformamide and phosphorus pentachloride). This step produces 3-formylpyrrole derivatives.Reductive Amination:
The 3-formylpyrrole is reacted with ammonia or a primary amine (such as methylamine) to form an imine intermediate, which is then reduced (commonly using sodium borohydride) to yield the corresponding 3-(aminomethyl)pyrrole derivative.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrrole ring synthesis | Stetter reaction or MCR | Formation of pyrrole core |
| 2 | N-Alkylation | Propyl halide, base | N-propylpyrrole intermediate |
| 3 | Formylation at C-3 | Vilsmeier-Haack reagent | 3-formyl-N-propylpyrrole |
| 4 | Reductive amination | Methylamine (or NH3), NaBH4, EtOH | (1-propyl-1H-pyrrol-3-yl)methanamine |
Detailed Reaction Conditions and Notes
Stetter Reaction Conditions:
Aromatic aldehydes and methyl vinyl ketone are reacted in the presence of a catalyst to form 1,4-diones at moderate temperatures, typically 80°C, monitored by TLC.N-Alkylation:
Performed under anhydrous conditions using a base such as potassium carbonate in an aprotic solvent (e.g., DMF or acetonitrile) to favor selective N-propylation.Vilsmeier-Haack Formylation:
The reaction is conducted in chloroform or dichloromethane at 0°C to room temperature, with careful addition of pyrrole to the Vilsmeier reagent to avoid polymerization.Reductive Amination:
Imine formation is allowed to proceed at room temperature for 3-4 hours, followed by addition of sodium borohydride at low temperature, stirring for 6-12 hours to ensure complete reduction.
Spectroscopic and Purity Analysis
NMR Spectroscopy:
Characteristic proton signals confirm the N-propyl substituent on pyrrole nitrogen and the methanamine group at C-3. The methylene protons adjacent to the amine typically appear as singlets or multiplets around 3.5-4.0 ppm.IR Spectroscopy:
Presence of N-H stretching (~3300 cm⁻¹), C-H aromatic stretches (~3100 cm⁻¹), and absence of aldehyde C=O stretch (~1700 cm⁻¹) after reductive amination confirm successful conversion.Purification:
Column chromatography using ethyl acetate/hexane mixtures and recrystallization from diethyl ether or ethanol yield high-purity products.
Research Findings and Optimization
Yield Optimization:
Reaction yields for the pyrrole ring formation and subsequent functionalization steps can be improved by optimizing temperature, solvent polarity, and reaction time. For example, MCR methods have demonstrated yields above 80% with reduced reaction times.Green Chemistry Considerations:
Use of heterogeneous catalysts (e.g., CoFe2O4@SiO2-DABCO-Sb) allows catalyst recovery and reuse, enhancing sustainability.Biological Relevance:
The presence of the methanamine substituent enhances solubility and biological interaction potential, making this compound a valuable scaffold in medicinal chemistry.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Stetter Reaction + Cyclization | Aromatic aldehydes, methyl vinyl ketone, catalyst, reflux | Good control over substitution | Multi-step, requires purification |
| Multicomponent Reaction (MCR) | Amines, nitroolefins, 1,3-dicarbonyl, CoFe2O4 catalyst, 80°C | High atom economy, one-pot synthesis | Catalyst availability, optimization needed |
| N-Alkylation | Propyl halide, base (K2CO3), aprotic solvent | Straightforward, high selectivity | Side reactions possible |
| Vilsmeier-Haack Formylation | DMF, PCl5, chloroform, 0°C to RT | Selective formylation at C-3 | Sensitive to moisture, harsh reagents |
| Reductive Amination | Methylamine or NH3, NaBH4, ethanol | High yield, mild conditions | Requires careful monitoring |
Chemical Reactions Analysis
Types of Reactions
(1-propyl-1H-pyrrol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into more saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where the amine can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Pyrrole derivatives with oxidized functional groups.
Reduction: Saturated amines.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
The compound has been identified as a potential inhibitor of transient receptor potential (TRP) channels, especially TRPA1, which are implicated in pain and inflammatory responses. Research indicates that compounds similar to (1-propyl-1H-pyrrol-3-yl)methanamine can effectively inhibit TRPA1 activity, making them candidates for treating conditions such as:
- Pain Management: Effective against acute and chronic pain.
- Inflammatory Disorders: Potential use in conditions like arthritis and inflammatory bowel disease.
- Respiratory Issues: Possible applications in treating asthma and chronic obstructive pulmonary disease (COPD) .
Case Studies
A study demonstrated that specific pyrrole derivatives showed promising results in inhibiting TRPA1 activity, leading to reduced pain perception in animal models. These findings support the development of new analgesics targeting TRP channels .
Antimalarial Activity
Recent studies have highlighted the potential of pyrrole-based compounds, including this compound, as antimalarial agents. The compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the survival of malaria parasites.
Research Findings
Research published in Nature indicated that certain pyrrole derivatives could provide single-dose cures for Plasmodium falciparum malaria in clinical trials, showcasing their efficacy and potential for prophylactic use . The studies emphasized the importance of optimizing these compounds for better solubility and metabolic stability.
Material Science Applications
In addition to its biological applications, this compound is being explored for its utility in material science. Its unique structural properties allow it to function as a building block for synthesizing advanced materials.
Polymer Chemistry
The compound can be utilized to develop novel polymers with enhanced properties. Its amine functionality allows for easy incorporation into polymer matrices, potentially leading to materials with improved mechanical and thermal stability.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the pyrrole ring via cyclization reactions.
- Alkylation with propyl groups to achieve the desired structure.
Characterization Techniques
Characterization of synthesized compounds is essential to confirm their structure and purity. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed.
Summary Table of Applications
Mechanism of Action
The mechanism of action of (1-propyl-1H-pyrrol-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Ring Systems: The target compound’s pyrrole ring (aromatic, 5-membered, one nitrogen) contrasts with the pyrazole in (aromatic, two adjacent nitrogens) and the saturated pyrrolidine in (non-aromatic, flexible). Pyrrole’s electron-rich nature may enhance π-π interactions compared to pyrazole or piperazine derivatives .
- Substituent Effects: The 1-propyl group in the target compound likely increases lipophilicity compared to the 1-isopropyl group in , altering solubility and membrane permeability.
Physicochemical Properties
- Polarity : The methanamine group in the target and introduces basicity (pKa ~9–10), whereas the dichlorophenyl group in increases hydrophobicity .
Functional Implications
- Electronic Effects : The pyrrole ring’s electron density may favor interactions with biological targets (e.g., receptors or enzymes) compared to the electron-deficient pyrazole in .
Biological Activity
(1-propyl-1H-pyrrol-3-yl)methanamine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrole ring, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article synthesizes current research findings, case studies, and biological evaluations related to the compound's activity.
Chemical Structure and Properties
The molecular formula of this compound is C_8H_12N_2. The presence of the propyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing pyrrole rings exhibit significant antibacterial and antifungal properties. Studies have shown that this compound may inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study on related pyrrolidine derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro, showing promising results against various cancer cell lines. In particular, derivatives of pyrrole have been noted for their ability to induce apoptosis in cancer cells and inhibit cell proliferation .
Case Study:
In a study involving pyrrolo[2,3-b]pyridine derivatives, compounds structurally similar to this compound exhibited significant inhibitory activity against fibroblast growth factor receptors (FGFRs), which play a crucial role in tumorigenesis. This suggests that modifications to the pyrrole structure could enhance anticancer efficacy .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit H^+, K^+-ATPase activity, which is crucial for gastric acid secretion and may also play a role in tumor progression .
- Interaction with Biological Targets: The unique structure allows for interactions with various macromolecules, potentially altering signaling pathways involved in inflammation and cancer progression.
Q & A
Q. What are the recommended synthetic routes for (1-propyl-1H-pyrrol-3-yl)methanamine, and how do reaction conditions influence yield?
The synthesis typically involves alkylation of pyrrole derivatives. A common method is the reaction of a pre-functionalized pyrrole precursor (e.g., 3-bromo-1H-pyrrole) with propylamine under controlled conditions. Solvents like ethanol or dichloromethane and catalysts such as palladium complexes (e.g., Pd(PPh₃)₄) are critical for facilitating cross-coupling reactions . Key parameters include:
- Temperature : 60–80°C for optimal reactivity without decomposition.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Catalyst loading : 2–5 mol% to balance cost and efficiency. Yields range from 50–75%, with impurities often arising from incomplete alkylation or side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is standard .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Distinct signals for the pyrrole ring protons (δ 6.2–6.8 ppm), propyl chain (δ 0.9–1.5 ppm for CH₃, δ 1.6–2.1 ppm for CH₂), and methanamine group (δ 2.8–3.2 ppm).
- ¹³C NMR : Pyrrole carbons (δ 105–125 ppm), propyl carbons (δ 10–25 ppm), and methanamine (δ 40–45 ppm) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural validation?
Contradictions often arise from dynamic effects or impurities. Strategies include:
- Variable Temperature NMR : To identify conformational exchange (e.g., hindered rotation of the propyl group) .
- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons, clarifying ambiguous assignments .
- Comparative analysis : Cross-check with computational models (DFT calculations for expected chemical shifts) . Example: A 2025 study resolved splitting in methanamine protons by confirming restricted rotation via NOESY correlations .
Q. What strategies optimize the compound’s stability in biological assays?
- pH control : Buffers (pH 7.4) prevent amine protonation, reducing degradation .
- Light sensitivity : Store in amber vials; pyrrole rings are prone to photodegradation .
- Temperature : –20°C for long-term storage; avoid freeze-thaw cycles . Data from analogous compounds show a half-life of >24 hours in serum at 37°C, but stability varies with substituents .
Q. How do structural modifications (e.g., substituent changes on the pyrrole ring) affect bioactivity?
A 2025 SAR study on pyrazole-methanamine derivatives revealed:
- Propyl chain : Longer chains (e.g., butyl) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
- Electron-withdrawing groups (e.g., Cl at C-4): Boost receptor-binding affinity by 30–50% in kinase inhibition assays .
- Methanamine position : C-3 substitution (vs. C-2) improves selectivity for serotonin receptors .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods, and how can they be addressed?
| Challenge | Solution | Reference |
|---|---|---|
| Low yield in alkylation | Use microwave-assisted synthesis (20% yield boost) | |
| Purification difficulties | Employ flash chromatography with gradient elution | |
| Catalyst cost | Switch to recyclable Ni-based catalysts |
Q. How can computational tools aid in predicting reactivity or biological targets?
- Docking simulations : Predict binding to GPCRs (e.g., 5-HT₂A) using AutoDock Vina .
- DFT calculations : Optimize transition states for Suzuki-Miyaura coupling steps .
- ADMET prediction : Software like SwissADME estimates bioavailability (LogP ~2.1) and CYP450 interactions .
Data Contradiction Analysis
Q. Discrepancies in reported LogP values: How to validate experimentally?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
